molecular formula C12H10INO B1438237 2-(4-Iodo-phenoxy)-phenylamine CAS No. 860677-85-6

2-(4-Iodo-phenoxy)-phenylamine

Cat. No.: B1438237
CAS No.: 860677-85-6
M. Wt: 311.12 g/mol
InChI Key: DGWORJAETOAVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-phenoxy)-phenylamine is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a phenylamine structure

Preparation Methods

The synthesis of 2-(4-Iodo-phenoxy)-phenylamine typically involves the reaction of 4-iodophenol with aniline derivatives under specific conditions. One common method includes the use of N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at room temperature. The reaction mixture is stirred for several hours, followed by extraction and purification steps to obtain the desired product .

Chemical Reactions Analysis

2-(4-Iodo-phenoxy)-phenylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

    Oxidation Reactions: The phenylamine group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Iodo-phenoxy)-phenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenoxy)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Iodo-phenoxy)-phenylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-iodophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWORJAETOAVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodo-phenoxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-(4-Iodo-phenoxy)-phenylamine
Reactant of Route 3
Reactant of Route 3
2-(4-Iodo-phenoxy)-phenylamine
Reactant of Route 4
Reactant of Route 4
2-(4-Iodo-phenoxy)-phenylamine
Reactant of Route 5
Reactant of Route 5
2-(4-Iodo-phenoxy)-phenylamine
Reactant of Route 6
Reactant of Route 6
2-(4-Iodo-phenoxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.